molecular formula C12H18O3 B1593034 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46399-60-4

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1593034
CAS No.: 46399-60-4
M. Wt: 210.27 g/mol
InChI Key: NNCLXDFOVCATLM-UHFFFAOYSA-N
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Description

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. This compound is a derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, featuring an ethoxyethyl group attached to the bicyclic structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethoxyethyl alcohol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the production of high-quality 2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and other biological molecules.

  • Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

  • Industry: In the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is structurally similar to other bicyclic carboxylic acid derivatives, such as ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate and 5-norbornene-2-carboxylic acid. its unique ethoxyethyl group imparts distinct chemical properties that differentiate it from these compounds. The presence of the ethoxyethyl group enhances its solubility and reactivity, making it more versatile in various applications.

Comparison with Similar Compounds

  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate

  • 5-Norbornene-2-carboxylic acid

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Properties

IUPAC Name

2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCLXDFOVCATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627012
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46399-60-4
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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